molecular formula C12H16O2 B8745900 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID

2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID

Cat. No. B8745900
M. Wt: 192.25 g/mol
InChI Key: DHFSUPPYOBITGY-UHFFFAOYSA-N
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Patent
US08063242B2

Procedure details

A mixture of 2-[3′-(isopropenyl)phenyl]ethyl propionate, obtained by the method reported above (1 g; 4.6 mmol), 95% ethyl alcohol (10 ml) and Pd/C 10% (100 mg) are subjected to catalytic hydrogenation at r.t. and atmospheric pressure until the initial reagent disappears (2 h). The catalyst is filtered off on Celite and, after evaporation of the filtrate, a transparent oil is obtained (0.99 g; 4.5 mmol) that is hydrolysed in a 1N solution of KOH in ethyl alcohol (10 ml) at T=80° C. for 2 h. After cooling at r.t. the solvents are evaporates at reduced pressure; the residue is taken up with EtOAc (20 ml) and it is extracted with H2O (3×10 ml); the aqueous phase is acidified to pH=2 with 2N HCl and counter-extracted with EtOAc (2×10 ml); the organic extracts are combined and washed with a saturated solution of NaCl, are dried over Na2SO4 and evaporated at reduced pressure to give 2-[(3′-isopropyl)phenyl]propionic acid (0.75 g; 3.6 mmol)
Name
2-[3′-(isopropenyl)phenyl]ethyl propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
initial reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([CH3:16])=[CH2:15])[CH:9]=1)(=O)CC.[OH-:17].[K+].[CH2:19](O)C>[Pd]>[CH:14]([C:10]1[CH:9]=[C:8]([CH:7]([CH3:19])[C:6]([OH:5])=[O:17])[CH:13]=[CH:12][CH:11]=1)([CH3:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
2-[3′-(isopropenyl)phenyl]ethyl propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCCC1=CC(=CC=C1)C(=C)C
Step Two
Name
initial reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the method
CUSTOM
Type
CUSTOM
Details
are subjected to catalytic hydrogenation at r.t.
CUSTOM
Type
CUSTOM
Details
(2 h)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off on Celite
CUSTOM
Type
CUSTOM
Details
after evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
a transparent oil is obtained (0.99 g; 4.5 mmol) that
CUSTOM
Type
CUSTOM
Details
are evaporates at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
is extracted with H2O (3×10 ml)
EXTRACTION
Type
EXTRACTION
Details
counter-extracted with EtOAc (2×10 ml)
WASH
Type
WASH
Details
washed with a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 0.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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